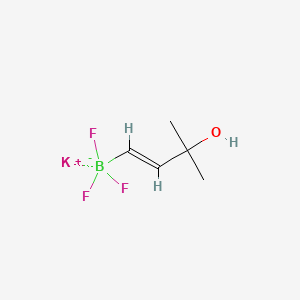
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is a chemical compound that features a trifluoroborate group attached to a 3-hydroxy-3-methylbut-1-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate typically involves the reaction of potassium trifluoroborate with 3-hydroxy-3-methylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the creation of novel materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the 3-hydroxy-3-methylbut-1-en-1-yl moiety.
3-hydroxy-3-methylbut-1-en-1-yl boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(3-hydroxy-3-methylbut-1-en-1-yl)borate is unique due to the combination of the trifluoroborate group and the 3-hydroxy-3-methylbut-1-en-1-yl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H9BF3KO |
|---|---|
Peso molecular |
192.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-3-hydroxy-3-methylbut-1-enyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H,1-2H3;/q-1;+1/b4-3+; |
Clave InChI |
JIBCBSNWOFBFQH-BJILWQEISA-N |
SMILES isomérico |
[B-](/C=C/C(C)(C)O)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC(C)(C)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


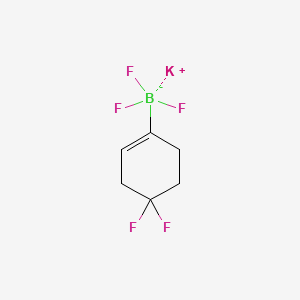

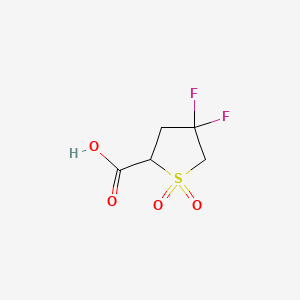

![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)


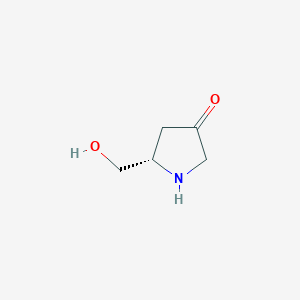
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
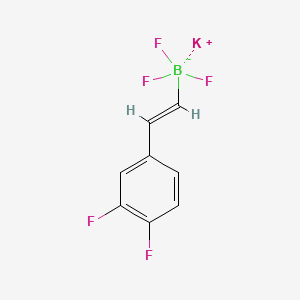
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)
